3,3-Dimethyl-1-nitrobut-1-ene
Overview
Description
Synthesis Analysis
- Formation of Zwitterionic Structures : A study by (Kącka‐Zych & Jasiński, 2020) examined the molecular mechanism of the reaction of (E)-1,1,1-trifluoro-3-nitrobut-2-ene with 3,3-dimethyl-2-morpholinobutene, confirming the possibility of forming zwitterionic structures.
- Stepwise Cycloaddition Mechanism : According to (Yu & Houk, 2003), intramolecular ene-like reactions between nitrile oxides and alkenes occur through a stepwise cycloaddition mechanism.
Molecular Structure Analysis
- Crystal Structure Analysis : (Gowenlock & Mccullough, 1997) determined the solid-state structure of a related compound, providing insights into molecular geometry and bonding.
Chemical Reactions and Properties
- Ene Reactions and Derivatives : The study by (Quadrelli et al., 2013) revealed that nitrosocarbonyl derivatives undergo ene reactions with 3-methylbut-2-en-1-ol, yielding isoxazolidine adducts.
- Diastereoselective Synthesis : (Barkov et al., 2012) discussed the diastereoselective synthesis of N-substituted α-trichloromethyl-β-nitroamines from (E)-1,1,1-trichloro-3-nitrobut-2-ene.
Physical Properties Analysis
- Structural Differences : (Kai et al., 1982) compared structural differences between open-chain and cyclic derivatives, highlighting key physical properties.
Chemical Properties Analysis
- Enantioselective Reactions : The study by (Itoh & Kanemasa, 2002) focused on the enantioselective Michael additions of nitromethane to nitroolefins.
- Zwitterionic Nature Exploration : (Jasiński et al., 2016) explored the zwitterionic nature of (2E)-3-[4-(dimethylamino)phenyl]-2-nitroprop-2-enenitrile, offering insights into chemical behavior.
Scientific Research Applications
Molecular Mechanisms of Reactions :
- A study explored the molecular mechanism of the reaction of (E)-1,1,1-trifluoro-3-nitrobut-2-ene 1 with 3,3-dimethyl-2-morpholinobutene 2. This research focused on the formation of zwitterionic structures and identified three stages in the reaction, providing insights into the reaction dynamics of similar compounds (Kącka‐Zych & Jasiński, 2020).
Synthesis of Organic Compounds :
- Research on the synthesis of 3-acylfurans from 1,3-dicarbonyl compounds and aliphatic nitro-olefins, including 2-nitrobut-1-ene and 2-nitrobut-2-ene, revealed a KF-catalyzed reaction pathway (Yanami et al., 1979).
Spectrometric Behaviour and Decomposition :
- A study examined the decomposition of 2,3-dimethyl-2,3-dinitrobutane, leading to the formation of 3-methyl-3-nitrobut-1-ene. This research is significant for understanding the spectrometric behavior and decomposition pathways of similar compounds (Munro et al., 1998).
Reactions with Enamines :
- Investigations into the diastereoselective reactions of 1,1,1-trichloro(trifluoro)-3-nitrobut-2-enes with 2-morpholinoalk-1-enes shed light on the formation of specific organic compounds and their stereochemistry (Korotaev et al., 2011).
Side-chain Reactions in Organic Synthesis :
- Research on the side-chain reactions of 2,4,5-trimethylneopentylbenzene with nitric acid and cerium ammonium nitrate highlighted different pathways for substitutions of arenium ions and cation radicals, contributing to the understanding of organic synthesis processes (Suzuki et al., 1980).
Safety and Hazards
Mechanism of Action
Mode of Action
Biochemical Pathways
It has been reported that the compound can participate in the formation of zwitterionic structures. This suggests that it may influence pathways involving these structures.
properties
IUPAC Name |
(E)-3,3-dimethyl-1-nitrobut-1-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-6(2,3)4-5-7(8)9/h4-5H,1-3H3/b5-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAWMSYJASPQMOC-SNAWJCMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C=C[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)/C=C/[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3,3-dimethyl-1-nitrobut-1-ene |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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